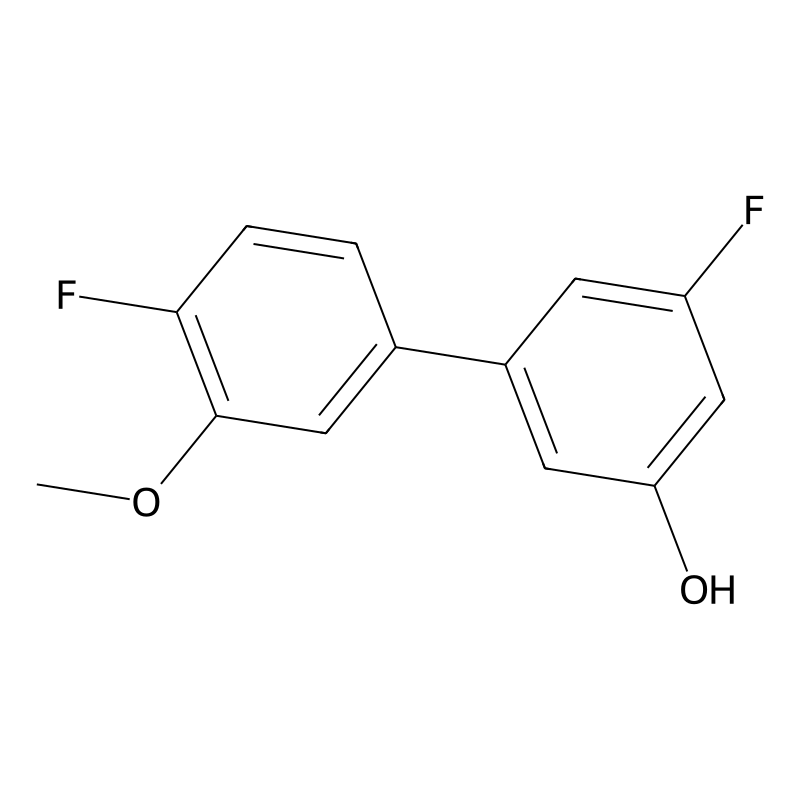

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is a synthetic organic compound characterized by the presence of fluorine and methoxy functional groups attached to a phenolic structure. Its molecular formula is CHFO, indicating the presence of two fluorine atoms, one methoxy group, and a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Under specific conditions, the compound can be reduced to yield various reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The fluorine atoms and the methoxy group can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups depending on the reagents used.

Research indicates that 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of fluorine atoms enhances its biological activity by influencing molecular interactions with biological targets. Studies have shown that compounds with similar structures can inhibit specific enzyme isoforms, suggesting a mechanism of action that involves modulation of enzymatic activity and receptor binding .

The synthesis of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol typically involves:

- Suzuki–Miyaura Coupling Reaction: This method forms carbon-carbon bonds between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are mild, making it suitable for large-scale production.

- Industrial Production: Industrial methods optimize reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol has several applications:

- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

- Materials Science: The compound is used in developing polymers and resins with enhanced thermal stability and specific chemical properties.

- Scientific Research: It is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding due to its unique structural characteristics.

The interaction studies of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol focus on its ability to modulate enzymatic activity and influence receptor binding. The fluorine atoms and methoxy group play crucial roles in enhancing binding affinity to various biological targets. These interactions are critical for understanding the compound's mechanism of action in biological systems .

Several compounds share structural similarities with 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-5-(3-methoxyphenyl)phenol | Contains one methoxy group | May exhibit different biological activities |

| 3-(4-Fluoro-3-methoxyphenyl)phenol | Similar fluorine and methoxy substitutions | Different substitution pattern on phenolic ring |

| 2-Fluoro-5-(4-fluorophenyl)phenol | Contains multiple fluorine substitutions | Potentially higher reactivity due to more fluorine atoms |

These compounds illustrate variations in substitution patterns that can lead to different chemical reactivities and biological activities. The presence of multiple fluorine atoms or different functional groups can significantly impact their properties compared to 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol .